molecular formula C6H6BNO4 B13343376 [1,3]Dioxolo[4,5-c]pyridin-4-ylboronic acid

[1,3]Dioxolo[4,5-c]pyridin-4-ylboronic acid

Katalognummer: B13343376
Molekulargewicht: 166.93 g/mol
InChI-Schlüssel: XOTUGCOBPBWLLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1,3]Dioxolo[4,5-c]pyridin-4-ylboronic acid is a boronic acid derivative that features a unique dioxolo-pyridine structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [1,3]Dioxolo[4,5-c]pyridin-4-ylboronic acid typically involves the reaction of a pyridine derivative with boronic acid under specific conditions. One common method includes the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl or heteroaryl halide with a boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

[1,3]Dioxolo[4,5-c]pyridin-4-ylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl derivatives, while substitution reactions can produce a wide range of functionalized pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [1,3]Dioxolo[4,5-c]pyridin-4-ylboronic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology and Medicine

Its ability to undergo various chemical reactions makes it a valuable tool for creating novel therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its versatility in chemical reactions allows for the efficient synthesis of high-value products .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[1,3]Dioxolo[4,5-c]pyridin-4-ylboronic acid is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C6H6BNO4

Molekulargewicht

166.93 g/mol

IUPAC-Name

[1,3]dioxolo[4,5-c]pyridin-4-ylboronic acid

InChI

InChI=1S/C6H6BNO4/c9-7(10)6-5-4(1-2-8-6)11-3-12-5/h1-2,9-10H,3H2

InChI-Schlüssel

XOTUGCOBPBWLLW-UHFFFAOYSA-N

Kanonische SMILES

B(C1=NC=CC2=C1OCO2)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.